3-Anilinopropionitrile

Physical Chemistry Chemical Handling Process Chemistry

3-Anilinopropionitrile is a critical phenylalkylamine intermediate supplied at ≥98% purity (GC,T). Unlike structurally similar analogs (e.g., N-ethylaniline or 3-(dimethylamino)propionitrile), its unique secondary aniline–primary nitrile configuration enables the established enamino nitrile pathway essential for diaminopyrimidine drug scaffolds and ensures consistent color performance in disperse dye Red S-FL production. Substitution compromises both synthetic success and safety compliance. Available as a solid crystalline with defined melting point (52–53°C) for reliable handling and process validation.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 1075-76-9
Cat. No. B089847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Anilinopropionitrile
CAS1075-76-9
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCCC#N
InChIInChI=1S/C9H10N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,8H2
InChIKeyFENJKTQEFUPECW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Anilinopropionitrile (CAS 1075-76-9): A High-Purity Chemical Intermediate for Dye and Pharmaceutical Synthesis


3-Anilinopropionitrile (C9H10N2, MW 146.19) is a phenylalkylamine that serves as a critical intermediate in organic synthesis. It is characterized by its solid, crystalline nature at room temperature with a defined melting point of 52-53 °C and a boiling point of 160 °C at 6 mmHg . The compound is typically supplied at a high purity of >98.0% (GC,T) and is known for its insolubility in water but solubility in methanol . Its primary industrial roles are as a key precursor for the disperse dye Red S-FL and as a versatile building block for creating pharmaceutical agents and complex organic molecules .

Why Selecting the Precise 3-Anilinopropionitrile (CAS 1075-76-9) Scaffold Matters for Procurement


Generic substitution of 3-anilinopropionitrile with structurally similar nitrile-amine analogs, such as N-ethylaniline or 3-(dimethylamino)propionitrile, is scientifically unsound due to fundamental differences in physicochemical properties, reactivity profiles, and toxicological classifications. The presence of both a secondary aniline and a primary nitrile group in a specific arrangement dictates its unique solid-state handling characteristics and its established reaction pathway in forming enamino nitriles for subsequent cyclization in drug synthesis [1]. Furthermore, critical differences in acute toxicity and hazard statements between analogs mean that substituting one for another can significantly alter the safety and handling protocols required in a laboratory or industrial setting , making precise selection a matter of both synthetic success and regulatory compliance.

Procurement-Grade Evidence: Quantified Differentiation of 3-Anilinopropionitrile from Closest Analogs


Physicochemical Differentiation: Solid State vs. Liquid Handling Properties

3-Anilinopropionitrile is a crystalline solid at room temperature with a melting point of 52-53 °C, a density of ~1.08 g/cm³, and a boiling point of 160 °C at 6 mmHg . In contrast, its structural analog 3-(methylamino)propionitrile (CAS 693-05-0) is a liquid at room temperature with a density of 0.899 g/mL and a boiling point of 182-186 °C at 760 mmHg . Another analog, 3-(dimethylamino)propionitrile (CAS 1738-25-6), is also a liquid with a melting point of -43 °C, a density of 0.87 g/mL, and a boiling point of 171 °C at 750 mmHg . This fundamental phase difference dictates distinct requirements for storage, handling, and purification, with the solid form of 3-anilinopropionitrile being more amenable to isolation and recrystallization.

Physical Chemistry Chemical Handling Process Chemistry

Validated Synthetic Yield for Reliable Process Development

A published procedure from US Patent US08062429B2 details the synthesis of 3-anilinopropionitrile via the reaction of aniline and acrylonitrile over activated silica. The process yields 2.29 g of product from 1.86 g of aniline, achieving a high and reproducible yield of 78.4% (calculated yield: 78.3%) . This level of documentation provides a quantifiable benchmark for process chemists, enabling direct comparison of method efficiency and troubleshooting. In contrast, generic aza-Michael addition methods for similar compounds may cite 'excellent yields' without providing precise, experimentally validated numbers for this specific scaffold .

Synthetic Methodology Process Chemistry Reaction Optimization

Defined Toxicological Profile for Safety and Compliance

3-Anilinopropionitrile carries specific hazard classifications under CLP criteria, including Skin Irritation (Category 2, H315) and Serious Eye Irritation (Category 2, H319), and is classed as Acute Toxicity Category 4 for oral (H302), dermal (H312), and inhalation (H332) routes [1]. This profile is notably different from the severe neurotoxic effects associated with its analog 3-(dimethylamino)propionitrile, which is linked to urinary bladder dysfunction and neurological disorders in humans [2]. The well-defined, albeit moderate, hazard profile of 3-anilinopropionitrile allows for standardized, manageable safety protocols, whereas the more severe and specific neurotoxic risk of the dimethylamino analog demands far more stringent and costly handling and engineering controls.

Toxicology Safety Data Regulatory Compliance

Specificity in Medicinal Chemistry: A Scaffold for Targeted Modifications

3-Anilinopropionitrile is not an active drug but a privileged 'fragment molecule' used as a scaffold for linking, expansion, and modification in drug design . Its value lies in its ability to serve as a building block for constructing targeted therapeutic candidates, such as the diaminopyrimidine core in Ro-64-5781 [1] or the benzofuran derivatives with antibacterial activity . This contrasts with simpler analogs like 3-aminopropionitrile, which lacks the aromatic aniline moiety crucial for many pharmacophore interactions, or N-ethylaniline, which lacks the versatile cyano group for further derivatization. The specific combination of a reactive nitrile and a modifiable secondary aniline in 3-anilinopropionitrile provides a unique and quantifiable advantage for building complex molecules with potential biological activity, as demonstrated by its application in multiple distinct drug synthesis pathways [1].

Medicinal Chemistry Drug Discovery Chemical Biology

High-Impact Procurement Scenarios for 3-Anilinopropionitrile (CAS 1075-76-9)


Synthesis of Disperse Dyes: Ensuring Color Purity and Fastness

3-Anilinopropionitrile is a critical and established intermediate specifically for the production of the disperse dye Red S-FL . The compound's high purity (>98.0% GC,T) is essential for achieving consistent, vibrant color formulations and preventing unwanted by-products that can lead to shade variation and reduced color fastness in textile applications. Using a lower-purity or structurally different analog would directly compromise the final dye's quality and economic value.

Medicinal Chemistry: Synthesis of Diaminopyrimidine-Based Drug Candidates

As demonstrated in the synthesis of Ro-64-5781, 3-anilinopropionitrile is a specific starting material for generating the enamino nitrile intermediate that undergoes cyclization with guanidine to form a diaminopyrimidine core [1]. This core is a privileged scaffold in medicinal chemistry, found in many kinase inhibitors and antibacterial agents. Substitution with a simpler nitrile-amine would break this established synthetic pathway, making 3-anilinopropionitrile an indispensable procurement item for any lab pursuing this class of compounds.

Process Chemistry Development: A Well-Characterized Substrate for Reaction Optimization

For chemical engineers and process development chemists, the availability of a validated synthetic procedure with a defined yield (78.4%) from a patent provides a crucial benchmark . This allows for direct evaluation of alternative catalysts, reaction conditions, or continuous flow setups against a known standard. The solid, crystalline nature of the compound at room temperature also makes it an ideal substrate for studying purification methods like recrystallization or distillation, as its physical properties are well-defined and distinct from liquid analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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